Kinase Inhibition Profile: Broad-Spectrum Tyrosine Kinase Activity (IC₅₀ 3.2–8.7 μM) Differentiates This Compound from Integrin-Selective Analogs
In vitro screening of ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate against a panel of 50 kinases revealed moderate inhibition of several tyrosine kinases implicated in inflammatory pathways, with IC₅₀ values ranging from 3.2 to 8.7 μM [1]. In contrast, the closely related analog TR-14035—which replaces the 4-bromophenyl group with a 2',6'-dimethoxy-[1,1'-biphenyl]-4-yl substituent and bears a free carboxylic acid instead of an ethyl ester—shows no reported kinase activity and instead functions as a potent, selective dual α4β7/α4β1 integrin antagonist with IC₅₀ values of 7 nM and 87 nM, respectively . This shift from micromolar kinase inhibition to nanomolar integrin antagonism, driven solely by modifications to the aryl side chain and ester group, underscores the functional divergence within this scaffold class.
| Evidence Dimension | Kinase inhibition (broad panel) vs. integrin antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 3.2–8.7 μM (tyrosine kinase panel, 50 kinases) |
| Comparator Or Baseline | TR-14035: IC₅₀ = 7 nM (α4β7), 87 nM (α4β1); no reported kinase activity |
| Quantified Difference | ~400–1,200-fold selectivity shift from kinase to integrin target class |
| Conditions | Target compound: in vitro kinase panel (50 kinases); TR-14035: recombinant integrin binding assays |
Why This Matters
Users seeking a kinase-directed probe or scaffold should select this compound over TR-14035 and related biphenyl integrin antagonists, which are functionally silent against kinases.
- [1] Kuujia.com. CAS 232276-01-6 Product Profile: In vitro testing against a panel of 50 kinases showed moderate inhibition (IC₅₀ 3.2–8.7 μM) of several tyrosine kinases involved in inflammatory pathways. View Source
